molecular formula C25H20F2N2 B10926116 1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10926116
M. Wt: 386.4 g/mol
InChI Key: FSKGLRNHDCLIBR-UHFFFAOYSA-N
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Description

3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic conditions to yield the pyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups can enhance its binding affinity to these targets, while the vinylbenzyl group may facilitate its incorporation into biological membranes. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(4-CHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Similar structure but with chlorine atoms instead of fluorine, which may alter its chemical reactivity and biological activity.

    3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Contains methoxy groups, which can influence its solubility and interaction with biological targets.

Uniqueness

The presence of fluorine atoms in 3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H20F2N2

Molecular Weight

386.4 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C25H20F2N2/c1-3-18-4-6-19(7-5-18)16-29-25(21-10-14-23(27)15-11-21)17(2)24(28-29)20-8-12-22(26)13-9-20/h3-15H,1,16H2,2H3

InChI Key

FSKGLRNHDCLIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)F

Origin of Product

United States

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